Cyclohexane, 2-ethyl-1,3-dimethyl-
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Overview
Description
Cyclohexane, 2-ethyl-1,3-dimethyl- is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where the hydrogen atoms at positions 2, 1, and 3 are replaced by ethyl and methyl groups, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 2-ethyl-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of cyclohexane, 2-ethyl-1,3-dimethyl- may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, 2-ethyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert cyclohexane, 2-ethyl-1,3-dimethyl- to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: Cl2, Br2, UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
Cyclohexane, 2-ethyl-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane chemistry and conformational analysis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexane, 2-ethyl-1,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and stability, making it suitable for various chemical transformations. The pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions.
Comparison with Similar Compounds
- Cyclohexane, 1-ethyl-2,3-dimethyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,1-dimethyl-3-ethyl-
Comparison: Cyclohexane, 2-ethyl-1,3-dimethyl- is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different conformational preferences and steric interactions, affecting its behavior in chemical reactions and applications.
Properties
CAS No. |
7045-67-2 |
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Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-8(2)6-5-7-9(10)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
QZUJWESVOYGMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCCC1C)C |
Origin of Product |
United States |
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